![molecular formula C10H20N2OS B13675951 (R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)
(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
The synthesis of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butylsulfinyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Analyse Des Réactions Chimiques
®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tert-butylsulfinyl group or the spirocyclic core.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. Additionally, its unique structure makes it a valuable tool in industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique configuration allows it to fit into binding sites with high specificity, modulating the activity of these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds and sulfinyl-containing molecules. Similar compounds include spiro[3.3]heptane derivatives and tert-butylsulfinyl analogs. What sets ®-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane apart is its specific stereochemistry and the presence of both the spirocyclic core and the tert-butylsulfinyl group, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2OS |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
2-tert-butylsulfinyl-3-methyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C10H20N2OS/c1-8-10(5-11-6-10)7-12(8)14(13)9(2,3)4/h8,11H,5-7H2,1-4H3 |
Clé InChI |
ATSUCJLIUNAALW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CNC2)CN1S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



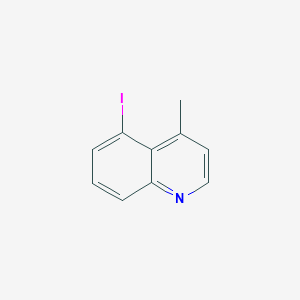
![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)
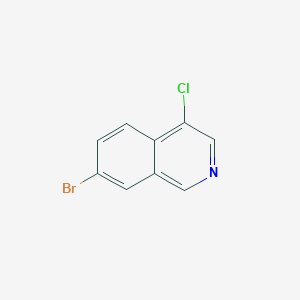
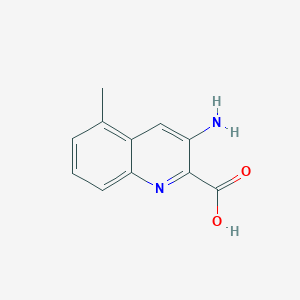
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
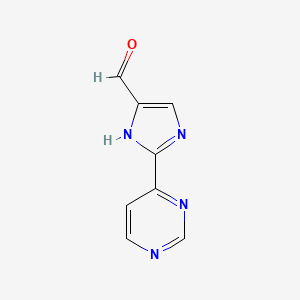
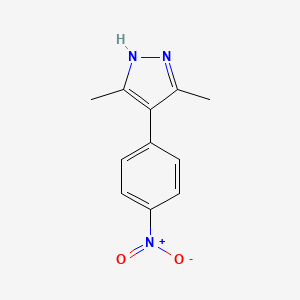
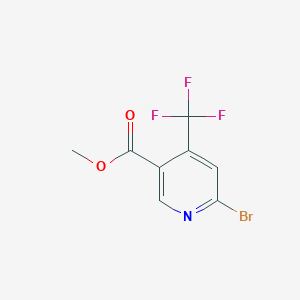
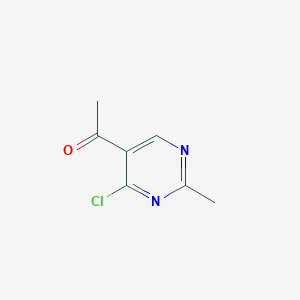
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
